
20S Proteasome-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20S Proteasome-IN-5 is a macrocyclic inhibitor of the 20S proteasome, a core particle of the proteasome complex responsible for protein degradation. This compound has shown significant potential in inhibiting the proteolytic activities of the 20S proteasome, making it a valuable tool in scientific research and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 20S Proteasome-IN-5 involves multiple steps, including the formation of a macrocyclic structure. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization reactions under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
20S Proteasome-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different substituents into the macrocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
科学的研究の応用
20S Proteasome-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of proteasome inhibition and protein degradation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the proteasome.
作用機序
20S Proteasome-IN-5 exerts its effects by binding to the active sites of the 20S proteasome, inhibiting its proteolytic activities. This inhibition prevents the degradation of specific proteins, leading to the accumulation of misfolded or damaged proteins within the cell. The molecular targets of this compound include the catalytic subunits of the 20S proteasome, which are responsible for its proteolytic functions .
類似化合物との比較
Similar Compounds
Similar compounds to 20S Proteasome-IN-5 include other proteasome inhibitors such as:
Bortezomib: A peptide boronate inhibitor used in cancer therapy.
Carfilzomib: An epoxyketone inhibitor with high specificity for the proteasome.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to its macrocyclic structure, which provides enhanced stability and specificity compared to other proteasome inhibitors. This structural feature allows for more effective inhibition of the 20S proteasome, making it a valuable compound for both research and therapeutic applications .
特性
分子式 |
C37H46N6O10 |
|---|---|
分子量 |
734.8 g/mol |
IUPAC名 |
(10S,13S,16S)-10-acetamido-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]-13-(2-methylpropyl)-4-nitro-11,14,19-trioxo-2-oxa-12,15,20-triazatetracyclo[16.5.2.03,8.021,25]pentacosa-1(24),3(8),4,6,21(25),22-hexaene-16-carboxamide |
InChI |
InChI=1S/C37H46N6O10/c1-18(2)12-26(32(45)37(6)17-52-37)40-36(49)29-16-24-23-15-22(10-11-25(23)39-33(24)46)53-31-21(8-7-9-30(31)43(50)51)14-28(38-20(5)44)35(48)41-27(13-19(3)4)34(47)42-29/h7-11,15,18-19,24,26-29H,12-14,16-17H2,1-6H3,(H,38,44)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t24?,26-,27-,28-,29-,37+/m0/s1 |
InChIキー |
BBTUCHLYKAOHPN-VPQZXYSYSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CC2C3=C(C=CC(=C3)OC4=C(C[C@@H](C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]5(CO5)C |
正規SMILES |
CC(C)CC1C(=O)NC(CC2C3=C(C=CC(=C3)OC4=C(CC(C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)NC(CC(C)C)C(=O)C5(CO5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



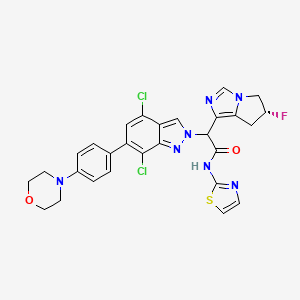
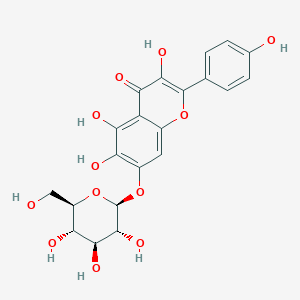

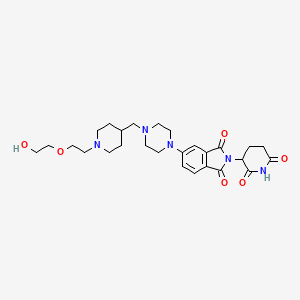
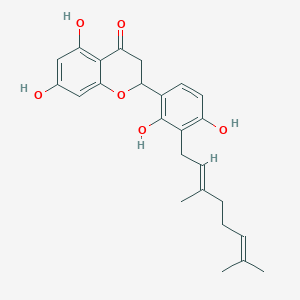
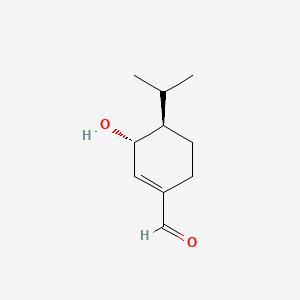

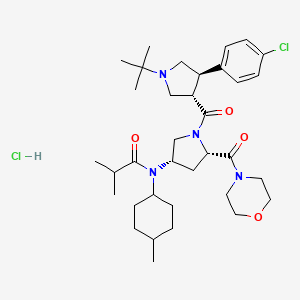
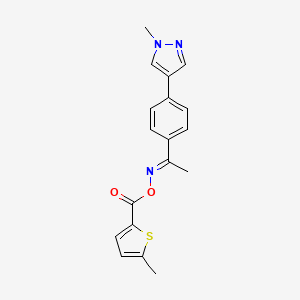


![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)
![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)
